2-(4-Methylbenzoyl)indan-1,3-dione
Overview
Description
2-(4-Methylbenzoyl)indan-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. This compound is characterized by the presence of a 4-methylbenzoyl group attached to the indane-1,3-dione core. Indane-1,3-dione derivatives are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Mechanism of Action
Target of Action
It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Mode of Action
Indane-1,3-dione, a similar compound, is known to be an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (nlo) applications .
Biochemical Pathways
Indane-1,3-dione, a closely related compound, is known to be involved in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .
Result of Action
Indane-1,3-dione, a similar compound, is known to be used in the design of many different biologically active molecules .
Preparation Methods
The synthesis of 2-(4-Methylbenzoyl)indan-1,3-dione can be achieved through several synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Methylbenzoyl)indan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methylbenzoyl)indan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
2-(4-Methylbenzoyl)indan-1,3-dione can be compared with other indane-1,3-dione derivatives, such as:
Indane-1,3-dione: The parent compound, known for its versatility and wide range of applications.
2-(4-Chlorobenzoyl)indan-1,3-dione: Similar in structure but with a chlorine substituent, which may alter its reactivity and applications.
2-(4-Methoxybenzoyl)indan-1,3-dione: . The uniqueness of this compound lies in its specific substituent, which can affect its reactivity and suitability for different applications.
Properties
IUPAC Name |
2-(4-methylbenzoyl)indene-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-10-6-8-11(9-7-10)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQNPBGWKSHSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407658 | |
Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-99-2 | |
Record name | 2-(4-methylbenzoyl)indan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.